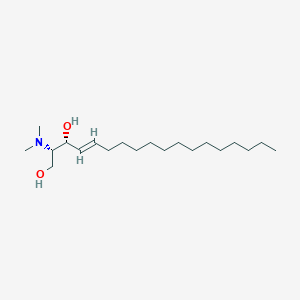
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP-HB or Tropifexor, and it belongs to the class of compounds known as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating various metabolic pathways in the body, including bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards FXR, making it a promising candidate for the treatment of various metabolic disorders.
Mecanismo De Acción
Tropifexor exerts its therapeutic effects by activating N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, a nuclear receptor that regulates various metabolic pathways in the body. N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide activation leads to the upregulation of genes involved in bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, leading to the activation of these metabolic pathways and subsequent improvements in metabolic disorders.
Biochemical and Physiological Effects:
Tropifexor has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models of NASH, Tropifexor has been shown to reduce inflammation, decrease fibrosis, and improve liver function. In PBC models, Tropifexor has been shown to improve bile acid synthesis and reduce liver damage. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropifexor has several advantages for lab experiments, including its potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, its ability to improve metabolic disorders, and its potential therapeutic applications. However, Tropifexor also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Tropifexor. One area of research is to further investigate its therapeutic applications in metabolic disorders, including NASH, PBC, and type 2 diabetes. Another area of research is to explore its potential use in combination with other drugs for the treatment of these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on metabolic pathways and to identify potential biomarkers for monitoring its therapeutic efficacy.
Métodos De Síntesis
The synthesis of Tropifexor involves several steps, starting with the reaction of 4-hydroxybenzoyl chloride with 4-hydroxyphenylboronic acid to form 4-hydroxy-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 1,1,1-trifluoro-2-propylamine to form N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
Tropifexor has been extensively studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. In preclinical studies, Tropifexor has been shown to improve liver function, reduce inflammation, and decrease fibrosis in animal models of NASH. It has also been shown to improve bile acid synthesis and reduce liver damage in PBC models. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.
Propiedades
Número CAS |
117730-48-0 |
|---|---|
Nombre del producto |
N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
Fórmula molecular |
C16H14F3NO3 |
Peso molecular |
325.28 g/mol |
Nombre IUPAC |
4-hydroxy-N-(4-hydroxyphenyl)-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-10(16(17,18)19)20(12-4-8-14(22)9-5-12)15(23)11-2-6-13(21)7-3-11/h2-10,21-22H,1H3 |
Clave InChI |
UJKSJSQTSDKXPD-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
SMILES canónico |
CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O |
Sinónimos |
HTPH N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


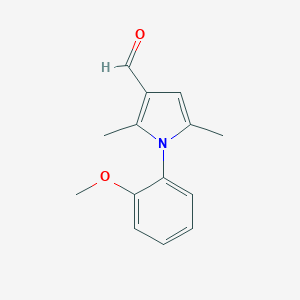
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

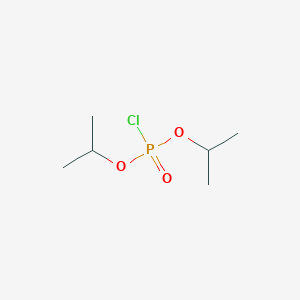
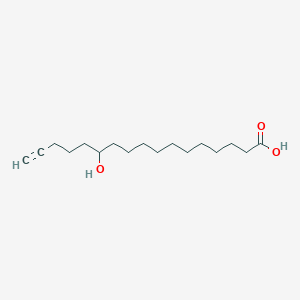
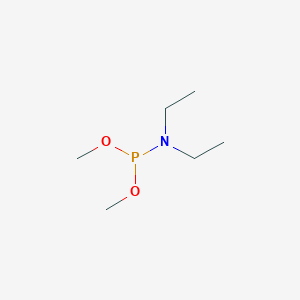
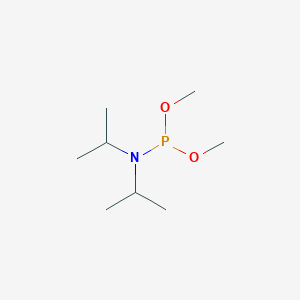
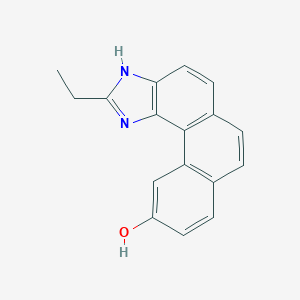
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)

